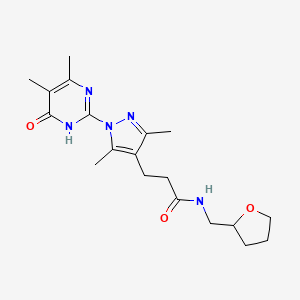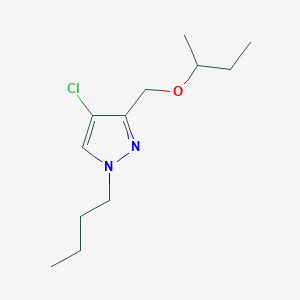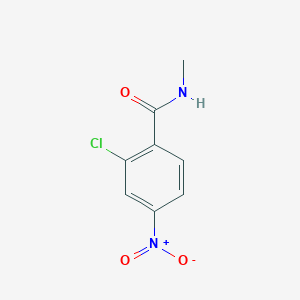
2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-(4-Fluorophenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole" is a synthetic molecule that appears to be designed for biological activity, potentially as a ligand for certain receptors or as a pharmaceutical agent. The presence of a 4-fluorophenyl group and a piperazine ring suggests that the compound could interact with central nervous system receptors, as similar structures are found in ligands for serotonin receptors, which are implicated in various neurological processes and disorders.
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and the use of specific reagents to introduce functional groups such as fluorine or thiadiazole. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid . Similarly, a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives were synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as LCMS, NMR, IR, and CHN elemental analysis, and in some cases, confirmed by single crystal XRD data . These techniques would likely be employed to confirm the structure of "this compound" as well.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of the fluorophenyl and thiadiazole groups. Fluorinated compounds, such as those in the research, have been shown to have significant reactivity with various functional groups and have been evaluated for their potential as anthelmintic drugs . The thiadiazole moiety is a common feature in molecules with antibacterial activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups. The presence of fluorine can significantly reduce the pKa of the compounds, influencing their basicity and, consequently, their oral absorption and bioavailability . The crystalline structure, as determined by XRD, can reveal intermolecular interactions and packing, which can affect the compound's stability and solubility . The antibacterial and anthelmintic activities of similar compounds have been evaluated, suggesting potential biomedical applications .
Applications De Recherche Scientifique
Antimicrobial and Antibacterial Activities
Research indicates that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial and antibacterial properties. For instance, a study by Wu Qi (2014) on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives, designed by connecting 1,3,4-thiadiazol with N-substituted piperazine, showed enhanced antibacterial activities against various microorganisms at certain concentrations. Similarly, Tamer and Qassir (2019) synthesized acetylenic derivatives of a substituted 1, 3, 4-Thiadiazole, aiming to explore their antibacterial and antifungal potentials, highlighting the scope of these compounds in drug development for microbial infections (Wu Qi, 2014; Anwar A. Tamer & Ahlam J Qassir, 2019).
Antitumor and Anticancer Potential
1,3,4-Thiadiazole derivatives have also shown promising results in antitumor and anticancer research. The synthesis and evaluation of these compounds have led to the discovery of potential anticancer agents. For example, Naito et al. (2005) synthesized novel 3-[4-phenyl-1-piperazinyl]-1-[5-methyl-1-(2-pyrimidinyl)-4-pyrazolyl]-1-trans-propenes and related compounds, demonstrating significant cytotoxic activity against several tumor cell lines. These findings suggest that 1,3,4-thiadiazole derivatives have the potential to be developed into anticancer drugs (H. Naito et al., 2005).
Antifungal Activities
Compounds featuring the 1,3,4-thiadiazole moiety have been investigated for their antifungal properties as well. Sahu et al. (2020) evaluated the antifungal and antibacterial potential of new derivatives of (E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one, revealing that some synthesized compounds showed promising activity against both Gram-positive and Gram-negative organisms. This research contributes to the ongoing search for new antifungal and antibacterial agents (A. Sahu, Arun L. Patel, & H. Sahoo, 2020).
Propriétés
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4S2/c1-2-11-21-15-18-17-14(22-15)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h1,3-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMXHMMMIICBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,4-difluorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2531692.png)

![2-(benzo[d][1,3]dioxol-5-yl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2531695.png)


![1-Methyl-4-[[2-[[3-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2531703.png)



![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2531709.png)



